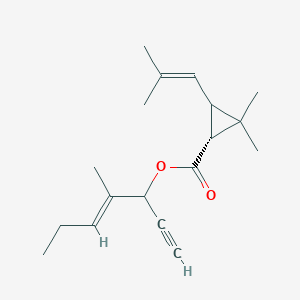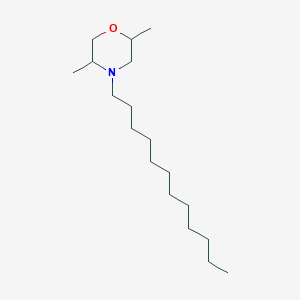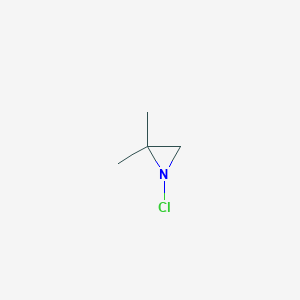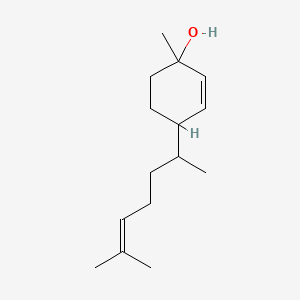
2-Phenyl-1,2-benzoxazol-3-one
Overview
Description
2-phenyl-1,2-benzoxazol-3-one is a benzisoxazole.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Features: Aydın et al. (2018) examined the crystal structure of a related compound, noting significant features like hydrogen bonds and π–π stacking interactions, which are crucial for understanding molecular interactions and stability (Aydın et al., 2018).
Nanotechnology and Material Science
- Fluorescent Nanomaterials: Ghodbane et al. (2012) demonstrated that 2-phenyl-benzoxazole derivatives can be used to create fluorescent nanofibers and microcrystals, showing potential for applications in aqueous and biological media (Ghodbane et al., 2012).
- Polymer Synthesis: Toiserkani et al. (2011) synthesized new poly(amide-imide)s with benzoxazole or benzothiazole pendent groups, highlighting their enhanced solubility and thermal stability, which could be significant in advanced polymer technologies (Toiserkani et al., 2011).
Medicinal Chemistry
- Biological Activity: Naik and Bodke (2019) synthesized benzoxazole derivatives with potential biological applications, highlighting the versatility of these compounds in medicinal chemistry (Naik & Bodke, 2019).
Optoelectronics
- Light-Emitting Diodes: Ko et al. (2001) explored the use of benzoxazole derivatives in the fabrication of organic light-emitting diodes, indicating the potential of these compounds in optoelectronic applications (Ko et al., 2001).
Chemical Reactivity and Synthesis
- Synthesis and Reactivity: Huang and Yao (2010) discussed the reactivity of 2-phenyl-1,2-benzoxazol-3-one derivatives in forming new heterocyclic compounds, which is crucial for developing new synthetic methods in chemistry (Huang & Yao, 2010).
Quantum Mechanical Studies
- Light Harvesting Properties: Mary et al. (2019) conducted quantum mechanical studies on benzoxazole compounds, suggesting their potential in developing novel inhibitor molecules and in light harvesting applications (Mary et al., 2019).
Future Directions
Mechanism of Action
Target of Action
2-Phenyl-1,2-benzoxazol-3-one is a member of the benzoxazole family, a group of compounds known for their diverse therapeutic potential .
Mode of Action
Benzoxazoles are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzoxazoles have been found to enhance the cytotoxicity of certain cancer cells when combined with Cu^2+ ions .
Biochemical Pathways
Benzoxazoles are known to influence a variety of biochemical pathways due to their broad substrate scope and potential for functionalization .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value, can provide some insight into its potential bioavailability .
Result of Action
Benzoxazoles have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes . For instance, some benzoxazoles have demonstrated potent anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of benzoxazoles .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,2-benzoxazol-3-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of DNA topoisomerases I and IIα, which are essential enzymes involved in DNA replication and transcription . Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell membranes and disrupting their integrity . This compound also interacts with fungal enzymes, inhibiting their growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cellular metabolism . In microbial cells, this compound disrupts cell wall synthesis and membrane integrity, resulting in cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as DNA topoisomerases, inhibiting their catalytic activity . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, this compound can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . In phase II metabolism, these metabolites are conjugated with glucuronic acid or sulfate, increasing their solubility and facilitating excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . This compound has been observed to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it modulates the activity of signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments .
Properties
IUPAC Name |
2-phenyl-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBDAUNMLGTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495709 | |
| Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-42-9 | |
| Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


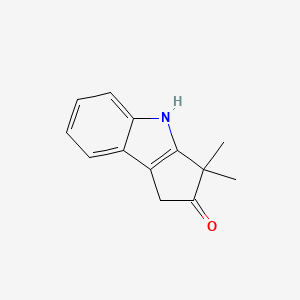
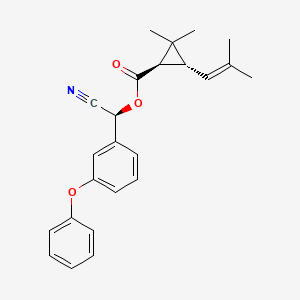
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)
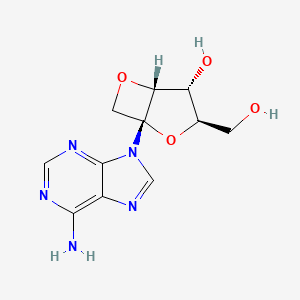

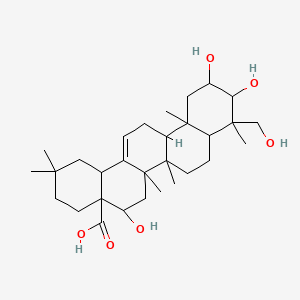
![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
